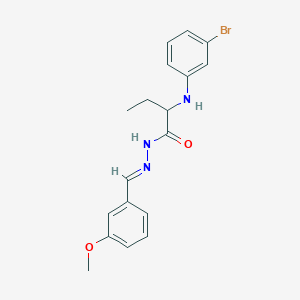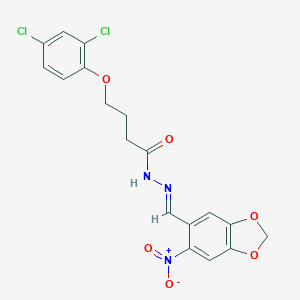![molecular formula C22H17ClFN7O3 B449301 N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B449301.png)
N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is a complex organic compound that features a combination of pyrazole and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with phenylhydrazine under basic conditions to form 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole.
Methylene bridge formation: The pyrazole derivative is then reacted with formaldehyde to introduce the methylene bridge.
Hydrazide formation: The final step involves the reaction of the intermediate with 4-nitro-1H-pyrazole-1-acetic acid hydrazide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole derivatives.
科学研究应用
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Pharmaceuticals: The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
- N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine
- 1-(2-chloro-6-fluorobenzyl)piperazine
Uniqueness
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H17ClFN7O3 |
|---|---|
分子量 |
481.9g/mol |
IUPAC 名称 |
N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C22H17ClFN7O3/c23-19-7-4-8-20(24)18(19)13-30-11-16(22(28-30)15-5-2-1-3-6-15)9-25-27-21(32)14-29-12-17(10-26-29)31(33)34/h1-12H,13-14H2,(H,27,32)/b25-9+ |
InChI 键 |
MYSUJFBBHDRHSX-YCPBAFNGSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449219.png)
![N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(3,4-dimethylphenyl)quinoline-4-carboxamide]](/img/structure/B449220.png)
![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449222.png)
![methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449226.png)
![N-(3-chlorophenyl)-4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B449229.png)

![4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B449232.png)
![2-{2-[1-(4-Bromophenyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B449233.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B449234.png)
![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B449237.png)

![Methyl 6-methyl-2-[(2,2,3,3-tetrafluoro-4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449239.png)
![N-[4-(N-nonanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449241.png)
